

8-Bromo-2-phenylquinoline CAS number 871507-80-1 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-2-phenylquinoline**

Cat. No.: **B1376883**

[Get Quote](#)

An In-Depth Technical Guide to **8-Bromo-2-phenylquinoline** (CAS 871507-80-1): Synthesis, Properties, and Applications

Introduction

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and pharmacologically active compounds.^{[1][2]} Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry.^[3] **8-Bromo-2-phenylquinoline** (CAS: 871507-80-1) is a key synthetic intermediate that combines the foundational quinoline framework with two strategically placed functional groups: a phenyl group at the 2-position, known to influence biological activity, and a bromine atom at the 8-position, which serves as a versatile handle for further chemical modification.^[4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core properties, synthesis, reactivity, and potential applications of **8-Bromo-2-phenylquinoline**. It synthesizes field-proven insights with technical data to serve as a practical resource for leveraging this valuable building block in organic synthesis and drug discovery programs.

Physicochemical and Structural Properties

8-Bromo-2-phenylquinoline is a solid organic compound whose structure is primed for synthetic elaboration. The bromine atom at the C8 position and the phenyl ring at C2 are key

features dictating its chemical behavior and potential applications.

Table 1: Core Properties of **8-Bromo-2-phenylquinoline**

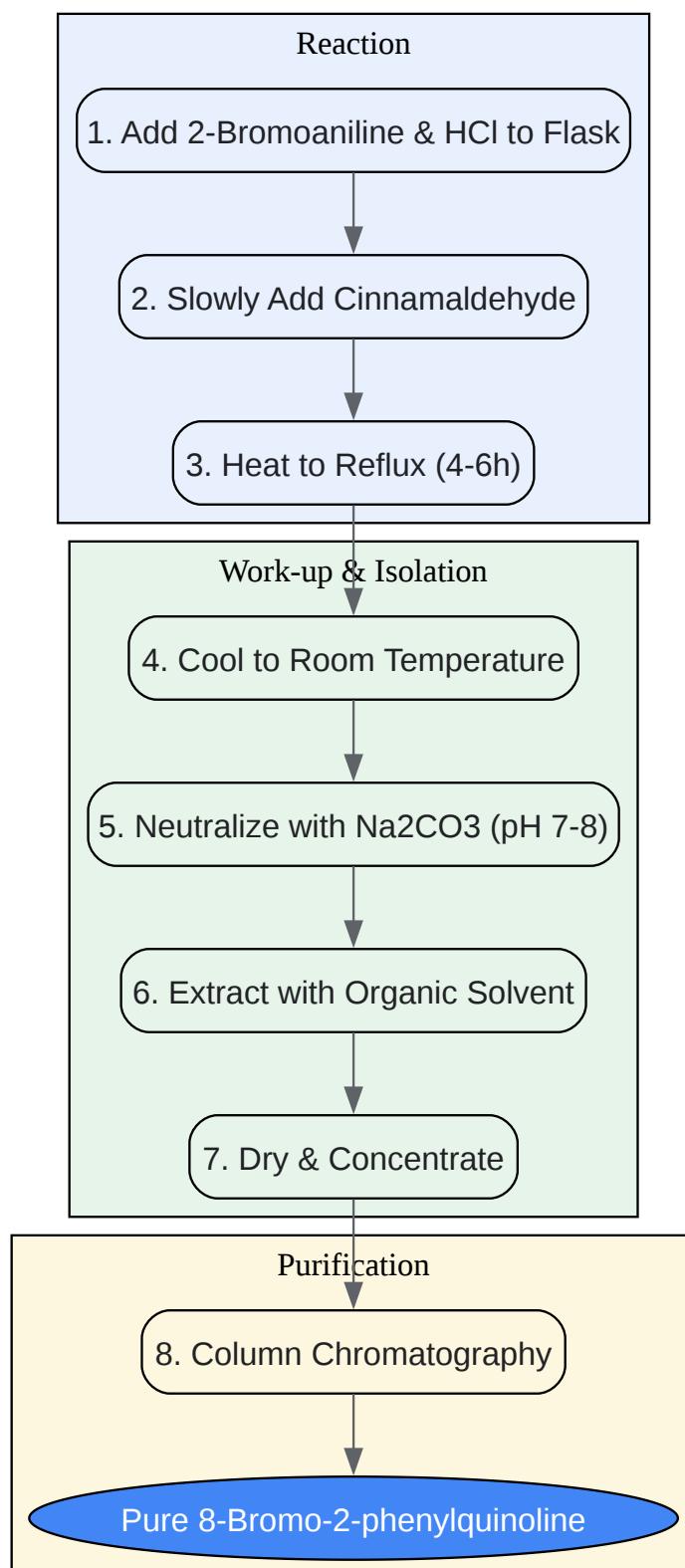
Property	Value	Source
CAS Number	871507-80-1	[5] [6] [7]
Molecular Formula	C ₁₅ H ₁₀ BrN	[5] [7]
Molecular Weight	284.15 g/mol	[5] [7] [8]
MDL Number	MFCD22376726	[5]
Appearance	N/A (Typically an off-white to yellow solid)	[5]
Purity	Typically offered at ≥95%	[5]

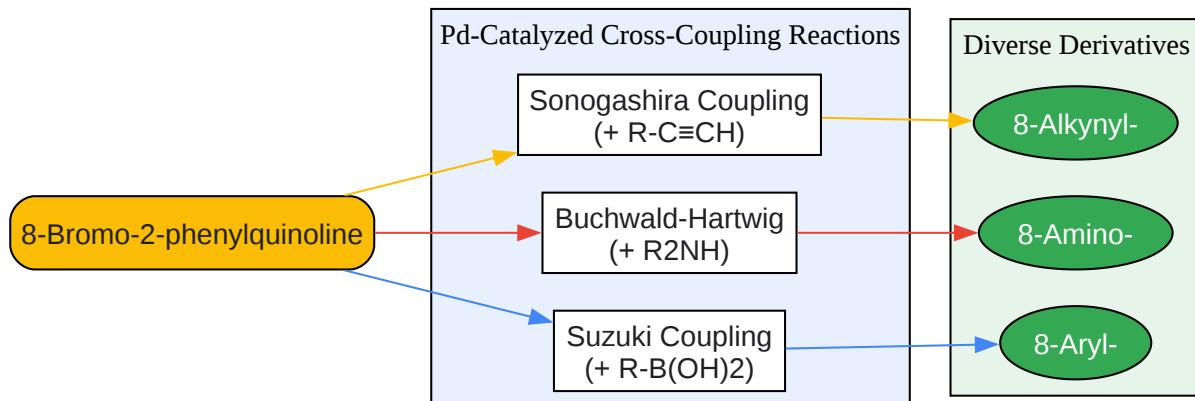
Note: Physical state properties like melting and boiling points are not consistently reported in publicly available literature, a common occurrence for specialized research chemicals.[\[5\]](#) Buyer assumes responsibility to confirm product identity and purity.

Synthesis and Characterization

The synthesis of 2-substituted quinolines is well-established in organic chemistry. For **8-Bromo-2-phenylquinoline**, a logical and effective approach is the Doebner-von Miller reaction, which constructs the quinoline core from an aniline derivative and an α,β -unsaturated carbonyl compound.

Synthetic Strategy: Doebner-von Miller Reaction


This classic method involves the reaction of an aniline with an α,β -unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent.[\[3\]](#) For the target molecule, 2-bromoaniline serves as the foundational building block, reacting with cinnamaldehyde to introduce the phenyl group at the 2-position. The acid catalyst facilitates the cyclization, and an *in-situ* oxidizing agent promotes the final aromatization to the quinoline ring system.


Detailed Experimental Protocol: Synthesis of 8-Bromo-2-phenylquinoline

Disclaimer: This protocol is a representative example based on established methodologies for quinoline synthesis.[\[9\]](#) Researchers should conduct their own risk assessment and optimization.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3-4 volumes).
- Reagent Addition: With vigorous stirring, slowly add cinnamaldehyde (1.1 eq). An exothermic reaction may be observed.
- Heating and Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- Work-up: After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate (Na_2CO_3) until the pH is between 7-8.[\[9\]](#)
- Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).[\[9\]](#)
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[\[9\]](#)
- Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate solvent system as the eluent, to afford the pure **8-Bromo-2-phenylquinoline**.[\[9\]](#)

Visualization of Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. arctomsci.com [arctomsci.com]
- 7. sinfoochem.com [sinfoochem.com]
- 8. 5428-24-0|3-Bromo-2-phenylquinoline|BLD Pharm [bldpharm.com]
- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]

- To cite this document: BenchChem. [8-Bromo-2-phenylquinoline CAS number 871507-80-1 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1376883#8-bromo-2-phenylquinoline-cas-number-871507-80-1-properties\]](https://www.benchchem.com/product/b1376883#8-bromo-2-phenylquinoline-cas-number-871507-80-1-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com